molecular formula C27H27F9N2O3 B1669505 (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester CAS No. 261947-38-0

(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester

Cat. No. B1669505
CAS RN: 261947-38-0
M. Wt: 598.5 g/mol
InChI Key: TUPKOWFPVAXQFP-OFNKIYASSA-N
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Description

CP-532623 is a potent inhibitor of cholesteryl ester transfer protein (CETP) that leads to elevated high-density lipoprotein cholesterol levels. CP-532623 is structurally related to Torcetrapib.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on similar quinoline derivatives has demonstrated their significance in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis. For instance, quinoline derivatives have been explored for their roles in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). This research application underscores the importance of such compounds in facilitating selective reactions, a cornerstone in synthesizing enantiomerically pure substances.

Medicinal Chemistry

Quinoline derivatives have been synthesized and evaluated for their antibacterial properties, indicating the potential application of our compound in the development of new therapeutic agents. For example, novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives have been investigated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains, revealing promising compounds for further development (Lingaiah et al., 2012). This aspect of research highlights the potential of such molecules in addressing resistance issues and discovering new antibiotics.

Material Science

The structural motifs of quinoline and its derivatives find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic materials. The synthesis and functionalization of quinoline compounds can lead to materials with desirable electronic and photophysical properties. For instance, research into the development of {M(CO)3}^+ core complexes with quinoline derivatives for fluorescence applications shows the versatility of these compounds in creating materials with specific light-emission characteristics (Wei et al., 2006).

Mechanism of Action

Target of Action

CP-532623, also known as (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester, is primarily targeted at the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse transport of cholesterol, where it facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins .

Mode of Action

CP-532623 acts as a CETP inhibitor . By inhibiting CETP, CP-532623 prevents the transfer of cholesteryl esters from HDL, thereby leading to an increase in HDL cholesterol levels . This mechanism is similar to that of Torcetrapib, a compound to which CP-532623 is structurally related .

Biochemical Pathways

The primary biochemical pathway affected by CP-532623 is the reverse cholesterol transport pathway . By inhibiting CETP, CP-532623 increases HDL cholesterol levels, which can promote the removal of cholesterol from peripheral tissues and its return to the liver for excretion .

Pharmacokinetics

It is known that cp-532623 is highly lipophilic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It has been reported that CP-532623 is highly lymphatically transported, and this transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .

Result of Action

The primary molecular effect of CP-532623 is the elevation of HDL cholesterol levels . This can potentially lead to a decrease in the risk of atherosclerosis and other cardiovascular diseases, as HDL cholesterol is often referred to as ‘good cholesterol’ due to its role in removing cholesterol from the body .

Action Environment

The action of CP-532623 can be influenced by various environmental factors. For instance, food has been shown to enhance the oral bioavailability of CP-532623 and the proportion of the absorbed dose transported via the lymph . Additionally, the solubility of CP-532623 in mixtures of lipoprotein core and/or surface lipids can influence its lymphatic transport .

Biochemical Analysis

Biochemical Properties

CP-532623 is a CETP inhibitor . CETP plays a crucial role in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins . By inhibiting CETP, CP-532623 elevates HDL cholesterol levels . The compound’s highly lipophilic properties contribute to its biochemical interactions .

Cellular Effects

CP-532623 exerts pressor effects, observed in both monkeys and human subjects . It has been shown to influence blood pressure, with high-dose CP-532623 producing significantly greater pressor effects despite similar maximal CETP inhibition .

Molecular Mechanism

The molecular mechanism of CP-532623 involves the inhibition of CETP . This inhibition leads to an elevation in HDL cholesterol levels . The pressor effects of CP-532623 are believed to be related to the chemotype, given the structural similarities between CP-532623 and other compounds that exert similar effects .

Temporal Effects in Laboratory Settings

In humans, the inhibition of CETP by CP-532623 was observed 48 hours post-dose, whereas blood pressure elevation dissipated by 24 hours . This temporal dissociation suggests that the blood pressure effects of CP-532623 are not directly tied to its CETP inhibition .

Dosage Effects in Animal Models

In animal models, CP-532623 has been shown to be substantially transported into the lymphatic system . The oral bioavailability of CP-532623 was enhanced by food, and the proportion of the absorbed dose transported via the lymph was also increased .

Metabolic Pathways

Its role as a CETP inhibitor suggests it plays a part in the metabolism of lipoproteins .

Transport and Distribution

CP-532623 is highly lymphatically transported . This transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .

Subcellular Localization

Given its lipophilic properties and its role in lipid metabolism, it is likely to be found in areas of the cell associated with lipid processing and transport

properties

IUPAC Name

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPKOWFPVAXQFP-OFNKIYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F9N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047279
Record name CP-532623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261947-38-0
Record name CP-532623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-532623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261947-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CP-532623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Reactant of Route 2
Reactant of Route 2
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Reactant of Route 3
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Reactant of Route 4
Reactant of Route 4
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Reactant of Route 5
Reactant of Route 5
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Reactant of Route 6
Reactant of Route 6
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester

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